![molecular formula C10H11ClO2 B044988 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane CAS No. 53732-26-6](/img/structure/B44988.png)
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” is a chemical compound with the molecular formula C10H11ClO2 . It is also known by its IUPAC name, 2-[(5-chloro-2-methoxyphenoxy)methyl]oxirane .
Molecular Structure Analysis
The molecular structure of “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” consists of a three-membered cyclic ether (oxirane) attached to a chloromethylphenoxy group . The exact structure can be represented by the InChI code:InChI=1S/C10H11ClO3/c1-12-9-3-2-7(11)4-10(9)14-6-8-5-13-8/h2-4,8H,5-6H2,1H3 . Physical And Chemical Properties Analysis
“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” has a molecular weight of 214.64 g/mol . It has a computed XLogP3-AA value of 2.2, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 3 hydrogen bond acceptors . The compound has 4 rotatable bonds . Its exact mass and monoisotopic mass are both 214.0396719 g/mol . The topological polar surface area is 31 Ų .Wissenschaftliche Forschungsanwendungen
Synthesis of Bioactive Compounds
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane: is a valuable intermediate in the synthesis of various bioactive compounds. Its oxirane ring can undergo ring-opening reactions to form new chemical bonds, making it a versatile building block for pharmaceuticals. For instance, it can be used to synthesize molecules with potential anti-tumor and anti-inflammatory properties .
Production of Plastics and Resins
Due to its reactive epoxy group, this compound is used in the production of certain types of plastics and resins. It can act as a cross-linking agent, improving the thermal stability and mechanical strength of the materials. This makes it suitable for creating durable plastics and coatings that can withstand high temperatures and mechanical stress .
Adhesives and Coatings
The compound’s ability to polymerize makes it a key ingredient in adhesives and coatings. It can enhance the adhesive properties of glues and the protective qualities of coatings, such as resistance to water, chemicals, and ultraviolet light. This application is particularly important in industries that require robust and long-lasting adhesive solutions .
Agricultural Chemicals
“2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” can be used to synthesize agrochemicals, including pesticides and herbicides. Its molecular structure allows for the creation of compounds that can target specific pests or weeds, reducing the environmental impact and improving the efficiency of agricultural practices .
Conducting Polymers
This compound can also be used in the synthesis of conducting polymers. These polymers have applications in electronics and energy storage devices, such as batteries and capacitors. The compound’s ability to form complex structures with conductive properties is crucial for advancing these technologies .
Flame Retardants
The epoxy group in “2-[(2-Chloro-5-methylphenoxy)methyl]oxirane” can be utilized to create flame retardants for various materials. By incorporating it into the material’s structure, it can significantly reduce flammability and increase resistance to fire, which is essential for safety in both residential and industrial settings .
Wirkmechanismus
Mode of Action
Given its structural features, it is possible that it interacts with its targets through a variety of mechanisms, potentially including covalent binding, allosteric modulation, or competitive inhibition . .
Biochemical Pathways
The specific biochemical pathways affected by 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane are currently unknown. Its oxirane group suggests that it might be involved in reactions with nucleophilic species in the cell, potentially affecting various biochemical pathways
Result of Action
Given the complexity of biological systems, the compound’s effects could be diverse and depend on a variety of factors, including the specific targets it interacts with, the nature of these interactions, and the cellular context .
Action Environment
The action, efficacy, and stability of 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane can be influenced by various environmental factors. These may include the pH and composition of the biological medium, the presence of other interacting molecules, and the specific physiological or pathological state of the cells .
Eigenschaften
IUPAC Name |
2-[(2-chloro-5-methylphenoxy)methyl]oxirane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO2/c1-7-2-3-9(11)10(4-7)13-6-8-5-12-8/h2-4,8H,5-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGBZRAFMXTXNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCC2CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00515149 |
Source


|
| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.64 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
CAS RN |
53732-26-6 |
Source


|
| Record name | 2-[(2-Chloro-5-methylphenoxy)methyl]oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00515149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


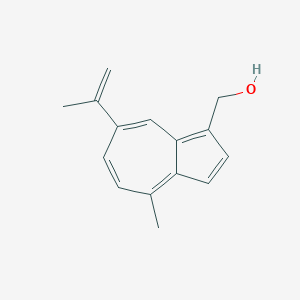


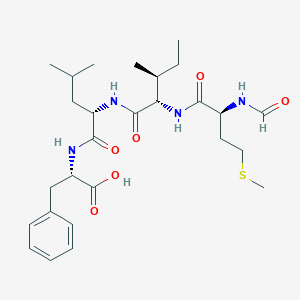
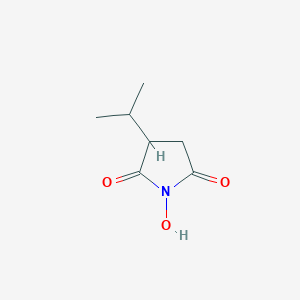
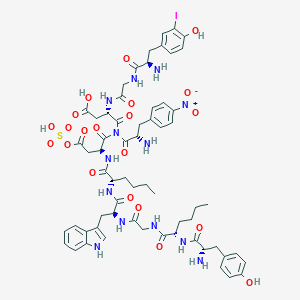
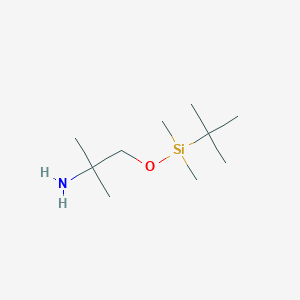
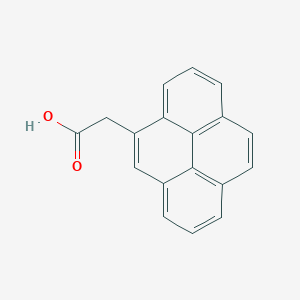
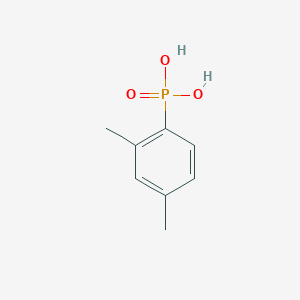
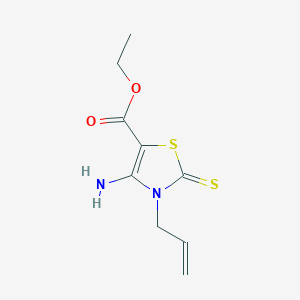
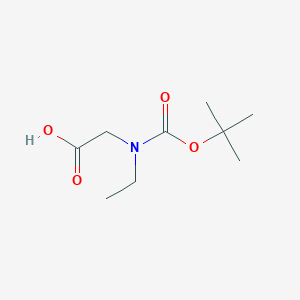
![4-[2-(Trimethylsilyl)ethynyl]pyrene](/img/structure/B44930.png)
